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Compound of Interest

Compound Name: 1-(Adamantan-1-yl)-3-propylurea

CAS No.: 73405-14-8

Cat. No.: B2546538

Get Quote

Q1: Why do adamantyl urea derivatives frequently exhibit off-target effects and poor

pharmacokinetic profiles? A1: The adamantyl group is a bulky, highly lipophilic pharmacophore.

While it provides excellent binding affinity to the hydrophobic pockets of primary targets, its

high partition coefficient (LogP) drives non-specific hydrophobic interactions. This lipophilicity

causes compounds to partition heavily into plasma proteins (resulting in >95% Human Plasma

Protein Binding, or HPPB) and induces off-target binding to cytochrome P450 (CYP)

enzymes[1]. Furthermore, the resulting poor aqueous solubility can cause the formation of

colloidal aggregates in in vitro assays, leading to false-positive off-target toxicity.

Q2: How does the adamantyl moiety drive cross-reactivity with nuclear receptors like PPARα?

A2: Nuclear receptors such as PPARα possess large, flexible ligand-binding domains that

evolved to accommodate endogenous fatty acids. Adamantyl urea-based alkanoic acids (such

as AUDA) structurally mimic these fatty acids. While they inhibit sEH at nanomolar

concentrations, at higher micromolar doses, the bulky adamantyl group provides sufficient

hydrophobic contact to transactivate PPARα. This cross-reactivity leads to off-target gene

expression and unintended repression of cyclin D1, altering smooth muscle cell proliferation[2].
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Q3: What structural modifications are proven to mitigate these effects without losing primary

target potency? A3: Scaffold hopping and polar group insertion are the most effective

strategies. Replacing the adamantane ring with an adamantanol or a hydroxyl-substituted

adamantyl group significantly reduces the overall LogP[3]. Mechanistically, this decreases non-

specific hydrophobic partitioning while establishing new, highly specific hydrogen bonds (e.g.,

with the Gln384 residue in the sEH active site). This dual-action modification increases target

selectivity while simultaneously reducing off-target binding and CYP liability[4].

Section 2: Diagnostic & Optimization Workflow
When an adamantyl urea lead exhibits off-target toxicity, use the following decision matrix to

identify the physicochemical root cause and apply the appropriate structural modification.

Identify Off-Target Toxicity
(e.g., CYP inhibition, PPARα)

Evaluate Physicochemical Profile
(LogP, HPPB, Solubility)

Is LogP > 4.0 or
HPPB > 95%?

Scaffold Hopping
(e.g., Adamantanol substitution)

 Yes (Lipophilic Liability)

Pharmacophore Tuning
(e.g., Hydroxylation for Gln384 H-bonding)

 No (Steric/Electronic Issue)

Self-Validating Assays
(RED Assay, Microsomal Stability)

 Failed Recovery

Optimized Lead
(High Specificity, Low Toxicity)

 Validated
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Figure 1: Decision tree for optimizing adamantyl ureas to minimize off-target liabilities.

Section 3: Target vs. Off-Target Pathway Divergence
Understanding the dose-dependent divergence of adamantyl ureas is critical. The diagram

below illustrates how concentration gradients dictate the shift from therapeutic target

engagement to off-target toxicity.

Adamantyl Urea
(e.g., AUDA)

Primary Target
Soluble Epoxide Hydrolase (sEH)

 High Affinity
(nM range)

Off-Target
PPARα Receptor

 Low Affinity
(µM range)

EET Stabilization
(Therapeutic Efficacy)

Altered Gene Expression
(Toxicity / Proliferation Arrest)

Click to download full resolution via product page

Figure 2: Divergent signaling pathways of adamantyl ureas at nanomolar vs. micromolar doses.

Section 4: Quantitative Impact of Structural
Modifications
The following table summarizes how specific structural interventions alter the physicochemical

properties and off-target profiles of baseline adamantyl ureas.
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Strategy
Structural
Modification

Primary Target
(sEH) IC₅₀

Off-Target
Activity

LogP Shift

Baseline

Standard

Adamantyl Urea

(e.g., AUDA)

~2.0 nM

High (PPARα

activation at >10

µM)

~4.5

Steric Tuning

Hydroxyl-

substituted

adamantyl

~0.5 nM

Reduced

(Enhanced

Gln384

specificity)

~3.2

Scaffold Hopping
Adamantanol

replacement
~0.6 nM

Minimal

(Reduced CYP

liability)

~2.8

Linker

Optimization

Isoxazole

insertion in urea

linker

~1.2 nM

Reduced

(Improved

aqueous

solubility)

~3.0

Section 5: Self-Validating Experimental Protocols
To ensure data integrity, every protocol must include internal controls that validate the assay's

mechanics. Do not rely solely on raw output; you must prove why the output is accurate.

Protocol 1: High-Throughput Rapid Equilibrium Dialysis
(RED) for HPPB
Causality: Highly lipophilic adamantyl groups partition into the hydrophobic pockets of albumin,

artificially inflating apparent potency in biochemical assays while driving off-target toxicity in

vivo. We use RED to quantify the true unbound fraction. Self-Validation Mechanism: A mass

balance (recovery) control is mandatory. Adamantyl derivatives are notorious for adhering to

plastic and dialysis membranes. If recovery is <80%, the unbound fraction calculation is

mathematically invalid.

Preparation: Prepare human plasma spiked with the adamantyl urea derivative at 1 µM and

10 µM concentrations. Keep DMSO concentration ≤0.5% to prevent protein denaturation.
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Dialysis: Load 200 µL of spiked plasma into the sample chamber of the RED device. Load

350 µL of PBS (pH 7.4) into the buffer chamber.

Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours

to reach equilibrium.

Quenching & Extraction: Remove 50 µL from both chambers. Matrix-match the samples (add

50 µL blank plasma to buffer samples, and 50 µL blank PBS to plasma samples). Quench

with 300 µL of ice-cold acetonitrile containing an internal standard.

Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via

LC-MS/MS. Calculate the fraction unbound ( ). Crucial Step: Calculate total mass recovery

by comparing the sum of compound in both chambers to a non-dialyzed spiked control.

Protocol 2: CYP450 Inhibition & Microsomal Stability
Profiling
Causality: The adamantane ring is highly susceptible to Phase I hepatic metabolism

(specifically hydroxylation). Rapid metabolism leads to the accumulation of reactive

intermediates that cause off-target cytotoxicity. Self-Validation Mechanism: A minus-NADPH

control must be run in parallel. If compound depletion occurs without NADPH, the loss is due to

chemical instability or non-specific binding to the microsomes, not CYP-mediated metabolism.

Incubation Setup: Prepare a 1 µM solution of the adamantyl urea in 100 mM potassium

phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by

adding NADPH to a final concentration of 1 mM.

Control Setup: Simultaneously initiate the minus-NADPH control by adding an equivalent

volume of buffer instead of NADPH.

Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately

quench the reaction by dispensing into 150 µL of ice-cold methanol containing an internal

standard.
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Validation & Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-

MS/MS. Plot the natural log of the remaining percentage versus time to calculate the intrinsic

clearance ( ). Verify that the minus-NADPH control shows <5% degradation over 60 minutes.
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understanding-the-root-cause]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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